7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid
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Overview
Description
7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is part of the oxazolo[4,5-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-2-phenyloxazole-4-carbonitrile with dimethylformamide-dimethyl acetal, leading to the formation of an intermediate, which undergoes further reactions to yield the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds with potentially different activities.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and ammonium acetate . Reaction conditions often involve the use of solvents like ethanol and acetic acid, with temperatures carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reagents and conditions used. For example, reactions with hydrazonoyl halides can yield various thiazole and pyridine derivatives .
Scientific Research Applications
7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
Oxazolo[5,4-d]pyrimidines: These compounds also have a similar heterocyclic structure and have shown potential in various biological assays.
Uniqueness
What sets 7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid apart is its specific substitution pattern and the presence of both amino and carboxylic acid functional groups
Properties
Molecular Formula |
C7H5N3O4 |
---|---|
Molecular Weight |
195.13 g/mol |
IUPAC Name |
7-amino-5-oxo-4H-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4/c8-3-2(7(12)13)6(11)10-5-4(3)14-1-9-5/h1H,(H,12,13)(H3,8,10,11) |
InChI Key |
BROIPGVSSLJRKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(O1)C(=C(C(=O)N2)C(=O)O)N |
Origin of Product |
United States |
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